molecular formula C13H16N2O5 B13008257 Diethyl7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate

Diethyl7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate

Cat. No.: B13008257
M. Wt: 280.28 g/mol
InChI Key: HUEKCQMWSFGEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a pyrano[4,3-d]pyrimidine core. The presence of this core imparts the compound with various biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate typically involves multicomponent reactions. One common method includes the condensation of barbituric acid, hydrazine, aryl aldehydes, and ethyl acetoacetate. This reaction is often carried out under solvent-free conditions, which not only enhances the yield but also makes the process more environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can help in scaling up the production while maintaining high yields and purity. Additionally, the reaction conditions can be optimized to reduce the formation of by-products, thereby increasing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrano[4,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Diethyl 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate primarily involves the inhibition of PARP-1. PARP-1 is a key enzyme in the DNA repair process, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. This makes the compound a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate stands out due to its unique structural features and its ability to inhibit PARP-1 with high potency. This makes it a valuable compound for further research and development in the field of medicinal chemistry .

Properties

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

diethyl 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate

InChI

InChI=1S/C13H16N2O5/c1-3-19-12(16)10-8-7-18-6-5-9(8)14-11(15-10)13(17)20-4-2/h3-7H2,1-2H3

InChI Key

HUEKCQMWSFGEQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC2=C1COCC2)C(=O)OCC

Origin of Product

United States

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